XY101 is a newly developed compound characterized as a potent, selective, and orally bioavailable inverse agonist of the nuclear receptor ROR gamma. This compound has garnered attention for its potential therapeutic applications in the treatment of castration-resistant prostate cancer. The discovery and characterization of XY101 were detailed in a study published in the Journal of Medicinal Chemistry, which highlights its synthesis, biological evaluation, and mechanism of action against prostate cancer cells.
The primary research on XY101 is attributed to a team led by Zhang et al. (2019), who conducted extensive studies on the compound's efficacy and selectivity in inhibiting ROR gamma activity. The research was conducted at the Guangdong Provincial Key Laboratory of Biocomputing and the Joint School of Life Sciences, Guangzhou Institutes of Biomedicine and Health, Chinese Academy of Sciences, along with Guangzhou Medical University in China .
XY101 is classified as an inverse agonist, specifically targeting the ROR gamma receptor, which is part of the nuclear receptor superfamily. This classification is significant as it indicates that XY101 not only blocks the receptor's activity but also actively promotes an inactive state, differentiating it from traditional antagonists .
The synthesis of XY101 involved a series of chemical reactions optimized for high yield and purity. The initial design was guided by structure-activity relationship studies to identify key functional groups that enhance binding affinity and selectivity for ROR gamma. Specific synthetic pathways included:
The synthesis process was meticulously documented, focusing on reaction conditions such as temperature, solvent choice, and reaction time, which were optimized to maximize yield while minimizing side reactions. The final compound was characterized using techniques like Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure .
The molecular structure of XY101 reveals a complex arrangement conducive to its function as an inverse agonist. It features specific functional groups that facilitate strong interactions with the ligand-binding domain of ROR gamma. The crystal structure analysis indicated that XY101 binds effectively within the receptor's ligand-binding pocket.
The Protein Data Bank identifier for the crystal structure of XY101 in complex with ROR gamma is 6J1L. This structural data provides insights into how XY101 interacts with the receptor at an atomic level, revealing critical binding interactions that contribute to its inhibitory effects .
The primary chemical reactions involved in synthesizing XY101 include:
Each reaction step was optimized based on previous findings regarding similar compounds' reactivity profiles. Reaction conditions such as pH, temperature, and catalyst choice were carefully controlled to enhance product formation while minimizing undesired by-products .
XY101 functions by binding to the ligand-binding domain of ROR gamma, stabilizing it in an inactive conformation. This action effectively reduces ROR gamma's transcriptional activity related to prostate cancer cell proliferation.
Biological assays demonstrated that XY101 exhibited an IC50 value of 30 nM in cell-based reporter gene assays, indicating its potency in inhibiting ROR gamma activity. Additionally, it showed significant effects on prostate cancer cell growth and expression levels of androgen receptors and prostate-specific antigen .
XY101 is characterized by:
XY101 holds promise as a therapeutic agent for treating castration-resistant prostate cancer due to its selective inhibition of ROR gamma. Its unique mechanism positions it as a potential alternative or adjunct therapy in oncology settings where traditional treatments may be ineffective.
Additionally, ongoing research into its pharmacological profile may lead to broader applications within cancer therapeutics or other diseases modulated by nuclear receptors .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3